molecular formula C14H11NO5 B6397649 3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid CAS No. 1261980-77-1

3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid

Cat. No.: B6397649
CAS No.: 1261980-77-1
M. Wt: 273.24 g/mol
InChI Key: JLXBAFNQILFOIV-UHFFFAOYSA-N
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Description

3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a nitro group attached to the benzoic acid moiety

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(6-10)15(19)20/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXBAFNQILFOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689062
Record name 2'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-77-1
Record name 2'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2-Hydroxymethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(2-Carboxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(2-Hydroxymethylphenyl)-5-aminobenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxymethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(2-Hydroxymethylphenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    3-(2-Hydroxymethylphenyl)-5-aminobenzoic acid: The reduced form of the original compound, with an amino group instead of a nitro group.

Uniqueness

3-(2-Hydroxymethylphenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the hydroxymethyl and nitro groups, which confer distinct chemical and biological properties

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